Cas no 1706295-94-4 (4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide)

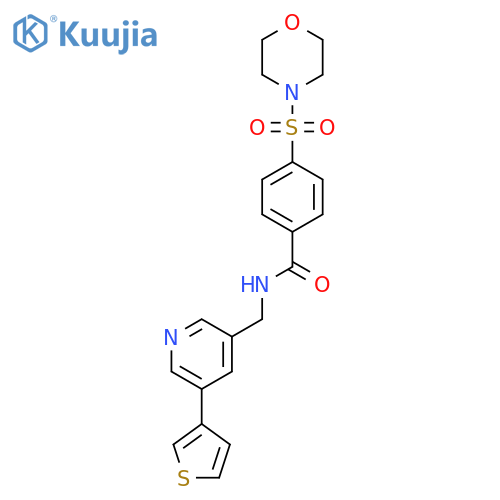

1706295-94-4 structure

商品名:4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 化学的及び物理的性質

名前と識別子

-

- AKOS025101317

- F6471-6111

- 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

- 1706295-94-4

- 4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide

- 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

-

- インチ: 1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25)

- InChIKey: BEUKOJAPVOZNIG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(NCC2C=NC=C(C3=CSC=C3)C=2)=O)=CC=1)(N1CCOCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 443.09734851g/mol

- どういたいしつりょう: 443.09734851g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 670

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 125Ų

4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6471-6111-2mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-25mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-2μmol |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-10mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-30mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-75mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-5μmol |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-5mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-4mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F6471-6111-40mg |

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |

1706295-94-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1706295-94-4 (4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 68551-17-7(Isoalkanes, C10-13)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量